(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride serves as a valuable building block for the synthesis of various complex molecules, particularly those with potential medicinal applications. Studies have shown its utility in the synthesis of:
The unique bicyclic structure of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has led to its investigation in the development of functional materials. Research suggests its potential applications in:
Recent studies have explored the potential of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride as a ligand in the development of new catalysts. Its ability to bind to metal centers and influence their reactivity opens avenues for:
The compound (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by its unique bicyclo[2.2.1]heptane structure. This compound has the molecular formula and a molecular weight of approximately 191.66 g/mol. It appears as a colorless solid and is soluble in water and dimethyl sulfoxide (DMSO) . The compound is known for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various bioactive compounds.
The chemical reactivity of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves typical reactions of amino acids, including:
Research indicates that compounds with the bicyclo[2.2.1]heptane structure exhibit significant biological activities, including:
The synthesis of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves several steps:
The applications of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride include:
Studies have shown that this compound interacts with various biological targets, including:
Several compounds share structural similarities with (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic Amino Acid | Lacks the exo configuration, affecting its reactivity |
3-Amino-5-bicyclo[2.2.1]heptene-2-carboxylic acid | Bicyclic Amino Acid | Contains an additional double bond, altering properties |
3-Aminocyclopentane-1-carboxylic acid | Cyclic Amino Acid | Smaller ring structure, different steric properties |
The uniqueness of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride lies in its specific stereochemistry and bicyclic framework, which contribute to its distinct biological activities and synthetic utility compared to other similar compounds .
The bicyclo[2.2.1]heptane framework represents a fundamental structural motif that serves as the foundation for synthesizing (+/-)-cis-(exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride [1] . The Diels-Alder reaction between cyclopentadiene and appropriate dienophiles constitutes the primary approach for constructing this rigid bicyclic scaffold [16]. This cycloaddition reaction proceeds through a concerted [4+2] mechanism that establishes the characteristic bridged structure with predictable stereochemical outcomes [4] [39].
The stereoselectivity of the Diels-Alder reaction is governed by secondary orbital interactions, with endo-selectivity being thermodynamically favored due to enhanced orbital overlap between the diene and dienophile [16] [39]. Lewis acid catalysts significantly enhance this endo-selectivity by coordinating to electron-withdrawing groups on the dienophile, thereby lowering the activation energy and improving the reaction rate [16]. The cycloaddition typically produces bicyclo[2.2.1]heptane derivatives with defined stereochemistry at the bridgehead positions, establishing the foundation for subsequent functionalization [1] [39].
For the synthesis of amino acid derivatives, maleic anhydride serves as an effective dienophile, producing the corresponding bicyclic anhydride intermediate [1]. This intermediate undergoes subsequent ammonolysis followed by Hofmann degradation to introduce the amino functionality at the desired position [1]. The reaction sequence demonstrates excellent diastereoselectivity, with the di-endo-configuration being predominantly formed due to favorable orbital interactions during the cycloaddition process [1].
Dienophile | Reaction Conditions | Yield (%) | Diastereoselectivity (endo:exo) | Reference |
---|---|---|---|---|
Maleic anhydride | 25°C, neat | 85-90 | >95:5 | [1] |
Acrylic acid derivatives | Lewis acid catalyst, 0°C | 78-85 | 90:10 | [16] |
Nitroolefins | Organocatalyst, rt | 89-95 | >20:1 | [6] [19] |
The choice of dienophile significantly influences both the yield and stereoselectivity of the cycloaddition reaction [6] [19]. Electron-deficient dienophiles such as nitroolefins demonstrate exceptional reactivity and provide access to bicyclo[2.2.1]heptane-1-carboxylates with excellent enantioselectivity when employed in organocatalytic formal [4+2] cycloaddition reactions [6] [19]. The reaction tolerates various functional groups and proceeds under mild conditions, making it suitable for complex molecule synthesis [6].
The development of enantioselective synthetic routes to (+/-)-cis-(exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride requires sophisticated stereochemical control strategies [6] [7] [13]. Chiral auxiliaries provide a well-established approach for achieving high levels of asymmetric induction in bicyclic amino acid synthesis [13] [14] [17]. These temporary chiral appendages bias the stereochemical outcome of key bond-forming reactions through steric and electronic interactions [18].
Oxazolidinone-based chiral auxiliaries, derived from natural amino acids, have demonstrated exceptional utility in asymmetric transformations of bicyclic substrates [14] [17]. The auxiliary combines the desirable features of rigid chiral templates with synthetic applicability, enabling high yields and selectivities in various asymmetric reactions including aldol additions, alkylations, and Michael additions [17]. The cysteine-derived oxazolidinone auxiliary represents a particularly effective system, providing access to diverse stereochemical outcomes through mild acyl transfer reactions [17].
Organocatalytic approaches offer an alternative strategy for enantioselective bicyclo[2.2.1]heptane synthesis [6] [7] [19]. The formal [4+2] cycloaddition reaction between α'-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by chiral tertiary amines, proceeds through hydrogen bond activation mechanisms [6] [19]. This methodology enables rapid access to functionalized bicyclo[2.2.1]heptane-1-carboxylates with excellent enantioselectivity under mild, operationally simple conditions [6] [19].
Method | Chiral Inductor | Enantioselectivity (% ee) | Yield (%) | Substrate Scope | Reference |
---|---|---|---|---|---|
Oxazolidinone auxiliary | Evans auxiliary | 90-95 | 75-85 | Broad | [14] [17] |
Organocatalysis | Chiral tertiary amine | 95-99 | 85-95 | Nitroolefins | [6] [19] |
Chiral ligand complexation | Bornanesultam | 85-92 | 70-80 | Limited | [13] |
Bicyclic auxiliary mediation | Tricycloiminolactone | 88-94 | 72-88 | Amino acids | [14] |
The asymmetric Diels-Alder reaction utilizing chiral auxiliaries provides another powerful approach for constructing enantioenriched bicyclic frameworks [8]. The enantiodivergent synthesis of bicyclo[2.2.1]heptane lactones through regioselective reduction of Diels-Alder adducts demonstrates the versatility of auxiliary-mediated approaches [8]. The chiral auxiliary 10-mercaptoisoborneol enables access to both enantiomers through appropriate choice of reaction conditions and subsequent reductive elimination procedures [8].
Catalytic asymmetric methods continue to evolve, with recent developments focusing on switchable organocatalytic systems that provide access to different stereoisomers from the same starting materials [11]. These systems offer operational advantages including reduced waste generation and improved atom economy compared to stoichiometric auxiliary-based approaches [11].
The resolution of racemic (+/-)-cis-(exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride represents a critical aspect of obtaining enantiomerically pure material for pharmaceutical and research applications [20] [21] [23]. Multiple resolution strategies have been developed to address the challenge of separating structurally similar enantiomers of bicyclic amino acids [20] [23] [24].
Chromatographic resolution using chiral stationary phases provides the most versatile approach for enantiomeric separations [22] [23]. Macrocyclic glycopeptide-based chiral stationary phases demonstrate exceptional selectivity for bicyclo[2.2.2]octane-based amino acid enantiomers, with similar principles applicable to bicyclo[2.2.1]heptane derivatives [23]. The separation mechanism involves differential binding interactions between enantiomers and the chiral selector, resulting in distinct retention times [23].
Resolution Method | Chiral Selector | Resolution Factor (α) | Selectivity | Throughput | Reference |
---|---|---|---|---|---|
HPLC separation | Glycopeptide CSP | 1.3-2.1 | High | Medium | [23] |
Crystallization | Tartaric acid | 1.8-3.2 | Moderate | High | [24] |
Enzymatic resolution | Aminoacylase | 2.5-4.1 | High | Medium | [25] |
Gas chromatography | Chirasil-L-Val | 1.4-2.3 | Variable | Low | [20] |
Enzymatic resolution offers a highly selective and environmentally friendly approach to enantiomer separation [25]. The method utilizes stereoselective enzymes to convert one enantiomer into a different chemical entity while leaving the desired enantiomer unchanged [25]. Aminoacylases demonstrate particular effectiveness for amino acid resolution, with the ability to achieve high enantiomeric excess through optimized reaction conditions [25]. The process benefits from mild reaction conditions, high stereoselectivity, and potential for industrial scale-up [25].
Crystallization resolution represents the most economically viable method for large-scale enantiomer separation [24]. This technique exploits differences in crystal packing between diastereomeric salts formed with chiral resolving agents [24]. The method demonstrates excellent scalability and provides high enantiomeric purity when optimized properly [24]. Various chiral acids including tartaric acid derivatives serve as effective resolving agents for amino acid racemates [24].
Two-dimensional gas chromatography has emerged as a powerful analytical tool for amino acid enantiomer resolution [20]. The method achieves separation of 27 amino acids including 17 enantiomeric pairs through derivatization with N-trifluoroacetyl-O-methyl ester groups [20]. The technique provides exceptional sensitivity with detection limits in the picogram range and enables accurate determination of enantiomeric excess with errors ranging from ±0.5% to 2.5% [20].
The synthesis of (+/-)-cis-(exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride requires careful protection of both amino and carboxyl functionalities to prevent unwanted side reactions during synthetic transformations [26] [27] [28]. Protecting groups must be orthogonal, meaning they can be selectively removed without affecting other protected functional groups present in the molecule [26] [31].
The tert-butoxycarbonyl (Boc) protecting group represents the most widely used protection strategy for amino functionalities [26] [29] [31]. The Boc group provides excellent stability under basic conditions while being readily removable under acidic conditions using trifluoroacetic acid [26] [31]. This protecting group demonstrates compatibility with a wide range of synthetic transformations and can be easily installed using di-tert-butyl dicarbonate under Schotten-Baumann conditions [1] [29].
Protecting Group | Functional Group | Installation Conditions | Removal Conditions | Stability | Reference |
---|---|---|---|---|---|
Boc | Amino | (Boc)₂O, base | TFA, acid | Base stable | [26] [29] |
Fmoc | Amino | Fmoc-Cl, base | Piperidine, base | Acid stable | [30] [31] |
Benzyl ester | Carboxyl | BnBr, base | H₂/Pd-C | Acid/base stable | [27] |
Methyl ester | Carboxyl | MeI, base | LiOH, base | Acid stable | [27] |
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers an alternative amino protection strategy that is orthogonal to Boc protection [30] [31]. Fmoc protection is stable under acidic conditions but readily removable under basic conditions using piperidine [30] [31]. The removal process generates a fluorescent byproduct that can be monitored spectroscopically, providing convenient reaction tracking [30]. The Fmoc group is particularly valuable in solid-phase peptide synthesis where multiple deprotection cycles are required [31].
Carboxyl protection strategies typically employ ester formation to mask the acidic functionality [27] [28]. Methyl and ethyl esters provide simple protection that can be removed under basic hydrolysis conditions [1] [27]. Benzyl esters offer orthogonal protection that can be removed through catalytic hydrogenation, making them compatible with both acidic and basic synthetic conditions [27]. The choice of carboxyl protecting group depends on the specific synthetic sequence and required orthogonality with other protective groups [27].
The bicyclic nature of the target compound introduces additional complexity in protecting group strategy due to conformational constraints [1] [17]. The rigid bicyclo[2.2.1]heptane framework limits conformational flexibility, potentially affecting the accessibility of protecting groups for both installation and removal [1]. Careful consideration of steric interactions becomes essential when designing protection strategies for these constrained systems [1] [17].
Advanced protecting group strategies have been developed specifically for complex bicyclic amino acids [17]. The cysteine-derived oxazolidinone auxiliary incorporates both protective and stereochemical control functions, enabling N-to-S acyl transfer reactions that provide access to versatile thioester intermediates [17]. This approach combines protection with activation, streamlining synthetic sequences and improving overall efficiency [17].
The solubility characteristics of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride demonstrate typical amino acid behavior with distinctive features imposed by its unique bicyclic structure [1] . The compound exhibits excellent solubility in water and dimethyl sulfoxide, consistent with its zwitterionic nature and the presence of the hydrochloride salt form [1].
Water solubility represents the most favorable dissolution medium, attributed to the compound's ability to form extensive hydrogen bonding networks through both its amino and carboxylate functional groups . The zwitterionic character, predominant at physiological pH, facilitates strong electrostatic interactions with polar water molecules, resulting in high aqueous solubility [3] [4].
In alcoholic solvent systems, the compound follows established amino acid solubility patterns, demonstrating decreased solubility with increasing alcohol content [5] [6] [7]. Systematic studies of amino acid solubility in mixed alcohol-water systems reveal that solubility decreases non-linearly as the proportion of semipolar alcoholic solvent increases [5]. This behavior results from the reduced ability of alcoholic solvents to stabilize the charged dipolar portions of amino acid molecules compared to water [6].
Methanol-water mixtures show the highest solubility among alcoholic systems, followed by ethanol, n-propanol, and tertiary butanol in decreasing order [5] [7]. The solubility reduction correlates with the dielectric constant of the solvent mixture, as polar amino acids require highly polar environments for optimal dissolution [5].
Nonpolar solvents demonstrate very poor solubility, as expected for amino acid derivatives [3]. The polar nature of both amino and carboxylate groups, combined with the ionic character of the hydrochloride salt, renders the compound essentially insoluble in hydrophobic media.
While direct crystallographic data for (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is not extensively documented in accessible literature, comprehensive structural information can be derived from related bicyclo[2.2.1]heptane systems and analogous amino acid derivatives [8] [9] [10].
Related crystallographic studies of bicyclo[2.2.1]heptane-2-carboxylic acid derivatives provide critical insights into the solid-state behavior of these rigid bicyclic systems [10]. The crystal structure of 2-hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid reveals a monoclinic crystal system with space group P 1 21/c 1, featuring unit cell parameters of a = 11.478 Å, b = 6.8145 Å, c = 10.1444 Å, and β = 102.506° [10].
Hydrogen bonding patterns emerge as dominant structural features in crystalline amino acid derivatives of bicyclic systems [9] [11]. Studies of N-(3-aminobicyclo[2.2.1]heptan-2-yl)sulfonamide derivatives demonstrate the formation of supramolecular chains through intermolecular N-H⋯O and N-H⋯N hydrogen bonds, with chain propagation occurring along the crystallographic b-axis [9] [11].
Stereochemical confirmation through X-ray crystallography has been achieved for related 3-aminobicyclo[2.2.1]heptane systems, confirming exo-coupling configurations and L-stereochemistry in specific derivatives [12]. These studies establish the absolute configuration of bicyclic amino acid frameworks, providing precedent for understanding the three-dimensional arrangement of substituents.
Molecular packing considerations in bicyclic amino acid crystals typically involve the rigid bicyclic framework serving as a conformational anchor, with hydrogen bonding networks determining the overall crystal architecture [8] [13]. The constraining effect of the bicyclo[2.2.1]heptane scaffold limits conformational flexibility, resulting in well-defined molecular geometries in the crystalline state.
The tautomeric equilibrium and zwitterionic behavior of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride follows fundamental amino acid acid-base chemistry principles, with the bicyclic constraint imposing unique conformational restrictions on the equilibrium species [14] [15] [16].
Zwitterion formation occurs through intramolecular proton transfer from the carboxylic acid group (pKa ≈ 2.24) to the amino group, creating a dipolar ion with spatially separated positive and negative charges [16] [17]. At physiological pH (7.4), the compound exists predominantly (>99%) in the zwitterionic form: +H₃N-C*H(bicyclic)-COO⁻ [4] [18].
pH-dependent equilibria govern the relative populations of different ionic forms [19] [20]. At pH < 2, the compound exists as a protonated cation with both amino group protonated (+NH₃⁺) and carboxyl group in neutral form (COOH), resulting in a net +1 charge [19]. At pH > 10, deprotonation of the amino group occurs, yielding an anionic species with neutral amino group (NH₂) and ionized carboxylate (COO⁻), producing a net -1 charge [17].
Isoelectric point determination for similar bicyclic amino acids falls within the range of 5.0-6.5, typical for amino acids with neutral side chains [19] [20]. At the isoelectric point, the positive and negative charges exactly balance, resulting in zero net molecular charge and minimum electrophoretic mobility [21].
Aqueous stabilization of the zwitterionic form results from hydrogen bonding interactions with solvent water molecules [16]. Theoretical studies demonstrate that water molecules stabilize both the protonated amino group and the carboxylate anion through directed hydrogen bonding, making the zwitterion thermodynamically favored in aqueous solution [22] [23].
Bicyclic constraint effects on tautomerism manifest through restricted conformational freedom around the amino acid backbone [14]. Unlike flexible amino acids that can adopt multiple conformations to optimize intramolecular interactions, the rigid bicyclo[2.2.1]heptane framework fixes the spatial relationship between functional groups, potentially affecting the kinetics and thermodynamics of proton transfer processes [23].
The bicyclo[2.2.1]heptane framework imposes severe conformational constraints that fundamentally distinguish this amino acid from flexible natural amino acids [24] [25] [26]. The rigid bicyclic structure eliminates virtually all backbone flexibility, creating a conformationally locked amino acid derivative with unique properties.
Structural rigidity analysis reveals that bicyclic compounds with bridgehead carbons typically exhibit minimal conformational flexibility [25]. The bicyclo[2.2.1]heptane system features two bridgehead carbon atoms that are shared between both rings, creating a rigid cage-like structure that prevents ring puckering or pseudorotation [27] [28].
Conformational constraint quantification demonstrates that bicyclic amino acids possess dramatically reduced flexibility compared to linear amino acids [29] [26]. Studies using molecular dynamics simulations and conformational analysis indicate that bicyclic β-amino acids have conformational freedom reduced by factors of 1000 or more compared to simple amino acids like glycine [29].
Bond rotation restrictions within the bicyclic framework limit molecular motion to small-amplitude vibrations rather than large-scale conformational changes [24] [30]. The C-C bonds within the bicyclo[2.2.1]heptane ring system are constrained to fixed orientations, with energy barriers for conformational transitions exceeding 20 kcal/mol [24] [31].
Comparison with flexible amino acids highlights the unique conformational properties of bicyclic systems [29]. While amino acids like glycine can access thousands of accessible conformational states through backbone rotation, the bicyclic amino acid is restricted to essentially a single dominant conformation [26]. This rigidity eliminates the conformational entropy that typically favors extended conformations in flexible peptides.
Implications for peptide structure suggest that incorporation of bicyclic amino acids would introduce significant conformational constraints into peptide backbones [32]. The rigid bicyclic framework would serve as a conformational anchor, potentially stabilizing specific secondary structures while eliminating flexibility-dependent conformational changes [33] [26].